

what is the structure of 3-oxo-N-(pyridin-2-yl)butanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-oxo-N-(pyridin-2-yl)butanamide

Cat. No.: B158058

[Get Quote](#)

An In-depth Technical Guide to the Structure, Synthesis, and Application of **3-oxo-N-(pyridin-2-yl)butanamide**

Abstract

3-oxo-N-(pyridin-2-yl)butanamide is a pivotal molecular scaffold in synthetic and medicinal chemistry. As a derivative of N-aryl-acetoacetamides, its unique structural features, including a reactive β -ketoamide moiety and a pyridinyl group, render it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems.^[1] This guide provides a comprehensive technical overview of its core structure, established synthetic methodologies, characteristic reactivity, and its significance as a building block in the development of novel therapeutic agents. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights into the molecule's application.

Core Molecular Structure and Physicochemical Properties

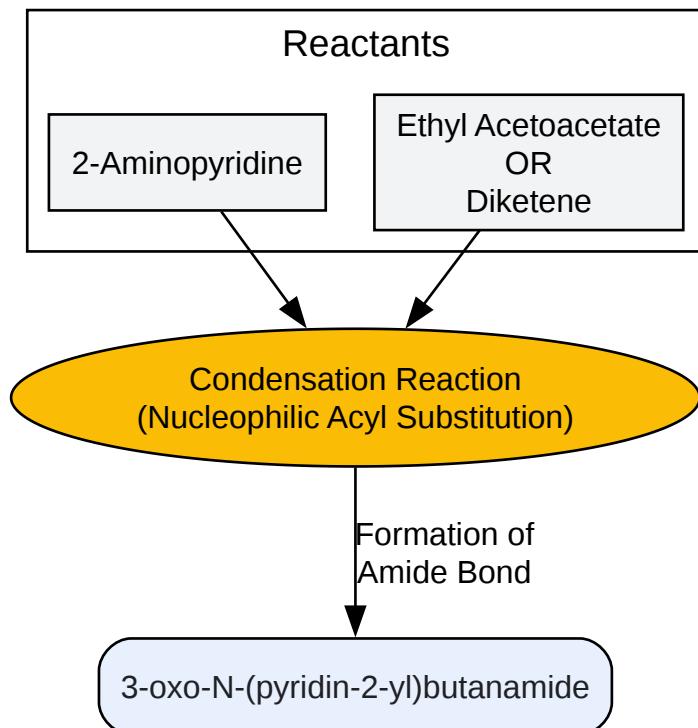
3-oxo-N-(pyridin-2-yl)butanamide, with the chemical formula $C_9H_{10}N_2O_2$, is an organic compound featuring a butanamide backbone substituted with a ketone group at the C-3 position.^{[2][3]} The amide nitrogen is directly attached to the C-2 position of a pyridine ring. This arrangement combines the functionalities of a β -ketoamide with an aromatic heterocycle, which is fundamental to its chemical behavior.

The IUPAC name for this compound is 3-oxo-N-(2-pyridinyl)butanamide.[\[2\]](#) The molecule's structure is characterized by the presence of multiple reactive sites: the active methylene group situated between two carbonyl groups, the electrophilic carbonyl carbons, and the basic nitrogen atom of the pyridine ring.[\[1\]](#) This inherent reactivity is the cornerstone of its utility in organic synthesis.

Fig 1. Chemical Structure of **3-oxo-N-(pyridin-2-yl)butanamide**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1657-28-9	[2] [3]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	[2] [3]
Molecular Weight	178.19 g/mol	[3]
Physical Form	Solid	[2]
Purity	≥ 95%	[2]
Storage	Sealed in dry, room temperature	[2] [3]
InChI Key	JSYFBSLKZLDZOC-UHFFFAOYSA-N	[2]


| SMILES | CC(CC(NC1=NC=CC=C1)=O)=O |[\[3\]](#) |

Synthetic Methodologies: A Protocol-Driven Approach

The synthesis of **3-oxo-N-(pyridin-2-yl)butanamide** is well-established, with primary routes relying on the principles of nucleophilic acyl substitution.[\[4\]](#)[\[5\]](#)[\[6\]](#) The choice of starting materials dictates the reaction conditions, with two principal methods being widely adopted.

Causality Behind Experimental Choices: The synthesis hinges on the nucleophilic character of the primary amine group on 2-aminopyridine. This amine readily attacks an electrophilic

carbonyl center, leading to the formation of the amide bond. The two methods below provide different sources for this electrophilic carbonyl: a β -keto ester (ethyl acetoacetate) or a highly reactive cyclic anhydride derivative (diketene).

[Click to download full resolution via product page](#)

Fig 2. General Synthetic Workflow.

Protocol 2.1: Synthesis via Condensation with Ethyl Acetoacetate

This is a classic and reliable method involving the condensation of 2-aminopyridine with ethyl acetoacetate.^[5] The reaction typically requires elevated temperatures to drive the elimination of ethanol.

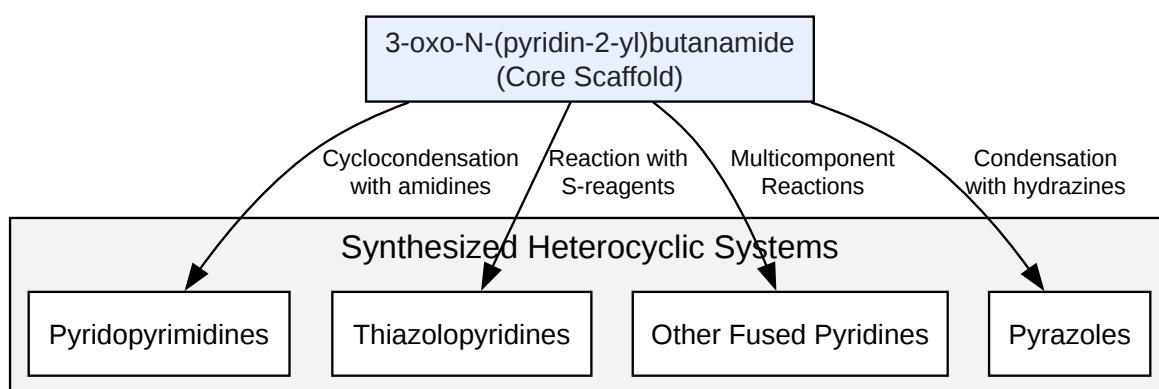
Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.1 eq).

- Reaction Execution: Heat the mixture at 120-140 °C for 2-3 hours. The reaction can be performed neat (without solvent) or in a high-boiling point solvent like xylene.
- Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, add a non-polar solvent like hexane or diethyl ether to induce precipitation.
- Purification: Collect the solid product by vacuum filtration, wash with a cold non-polar solvent, and dry. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed to achieve higher purity.

Protocol 2.2: Synthesis via Reaction with Diketene

This method offers a more direct and often higher-yield route by reacting 2-aminopyridine with the highly electrophilic diketene.^{[1][6]} This reaction is typically faster and can be performed at lower temperatures.


Methodology:

- Reactant Preparation: Dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask.
- Reaction Execution: Cool the solution in an ice bath (0-5 °C). Add diketene (1.0-1.1 eq) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
- Monitoring and Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the complete consumption of the amine.
- Isolation and Purification: The product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography.

Reactivity and Application as a Synthetic Precursor

The synthetic importance of **3-oxo-N-(pyridin-2-yl)butanamide** stems from its role as a versatile precursor for a multitude of more complex heterocyclic compounds.[1][4] Its reactivity is governed by the β -dicarbonyl system and the pyridine nucleus, allowing for a diverse range of chemical transformations.

The active methylene group is particularly important, as it can be easily deprotonated by a base to form a nucleophilic enolate. This enolate can then participate in various cyclization and condensation reactions, serving as a key building block for fused heterocyclic systems like pyridopyrimidines and thiazolopyridines.[1]

[Click to download full resolution via product page](#)

Fig 3. Role as a Precursor in Heterocyclic Synthesis.

Spectroscopic Characterization Profile

The structural identity and purity of **3-oxo-N-(pyridin-2-yl)butanamide** are confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of analytical chemistry.

Table 2: Expected Spectroscopic Data Summary

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Methyl Protons (-CH ₃)	δ 2.2-2.4 ppm (singlet, 3H)	Protons of a methyl group adjacent to a carbonyl.
	Methylene Protons (-CH ₂ -)	δ 3.6-3.8 ppm (singlet, 2H)	Protons of an active methylene group between two carbonyls.
	Pyridine Protons	δ 7.0-8.5 ppm (multiplets, 4H)	Aromatic protons on the pyridine ring.
	Amide Proton (-NH-)	δ 9.5-10.5 ppm (broad singlet, 1H)	Exchangeable amide proton, signal can be broad.
¹³ C NMR	Methyl Carbon (-CH ₃)	δ ~30 ppm	Aliphatic carbon of the acetyl group.
	Methylene Carbon (-CH ₂ -)	δ ~50 ppm	Methylene carbon flanked by two carbonyls.
	Pyridine Carbons	δ 110-155 ppm	Aromatic carbons of the pyridine ring.
	Ketone Carbonyl (C=O)	δ ~200 ppm	Carbonyl carbon of the ketone.
	Amide Carbonyl (C=O)	δ ~165 ppm	Carbonyl carbon of the amide.
FT-IR	N-H Stretch	3200-3400 cm ⁻¹ (broad)	Stretching vibration of the amide N-H bond.
	C=O Stretch (Ketone)	1710-1730 cm ⁻¹ (strong)	Stretching vibration of the ketone carbonyl.

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
	C=O Stretch (Amide I)	1670-1690 cm ⁻¹ (strong)	Stretching vibration of the amide carbonyl.

|| C=N, C=C Stretch | 1580-1620 cm⁻¹ | Aromatic ring stretching vibrations. |

Biological Significance and Drug Development Applications

While **3-oxo-N-(pyridin-2-yl)butanamide** is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it are of significant interest to drug development professionals. The pyridinone core, for instance, is a privileged structure in medicinal chemistry, known to be a component in compounds with antitumor, antimicrobial, and anti-inflammatory activities.[7]

Derivatives synthesized from β -ketoanilides have been evaluated for antibacterial and antioxidant properties.[8][9] For example, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent antibacterial activity, demonstrating the value of the pyridine moiety in designing new antimicrobial agents.[10][11] The ability to readily functionalize the **3-oxo-N-(pyridin-2-yl)butanamide** core allows for the systematic exploration of structure-activity relationships (SARs), which is a critical process in optimizing lead compounds in drug discovery.[7]

Conclusion

3-oxo-N-(pyridin-2-yl)butanamide is a molecule of fundamental importance in organic synthesis. Its structure, characterized by a reactive β -dicarbonyl system and a pyridinyl substituent, provides a robust and versatile platform for constructing a diverse array of complex heterocyclic compounds. The straightforward and efficient synthetic protocols for its preparation, combined with its predictable reactivity, make it an invaluable tool for researchers in both academic and industrial settings. For professionals in drug development, this compound represents a key starting point for the generation of libraries of novel molecules with potential therapeutic applications, underscoring its continued relevance in the field of medicinal chemistry.

References

- Al-Zaydi, K. M. (2015). Chemistry of **3-Oxo-N-(pyridin-2-yl)butanamide** and Related Compounds. *Synthetic Communications*, 45(18).
- Al-Zaydi, K. M. (n.d.). Chemistry of **3-Oxo-N-(pyridin-2-yl)butanamide** and Related Compounds. ResearchGate.
- Al-Zaydi, K. M. (n.d.). Chemistry of **3-Oxo-N-(pyridin-2-yl)butanamide** and Related Compounds. ResearchGate.
- PubChem. (n.d.). N-Methyl-gamma-oxo-3-pyridinebutanamide. National Center for Biotechnology Information.
- Altawee, S. A. E. M., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. *American Journal of Heterocyclic Chemistry*, 7(2), 26-32.
- Altawee, S. A. E. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate.
- Shestakova, T., et al. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. *Molbank*, 2023(3), M1713.
- Song, M., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. *Frontiers in Chemistry*, 9, 779112.
- Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. *Frontiers in Chemistry*, 10, 949813.
- Sharma, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. *Journal of Chemistry*, 2023, 7595393.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. [3-Oxo-N-\(pyridin-2-yl\)butanamide | 1657-28-9](https://www.sigmaaldrich.com/1657-28-9.html) [sigmaaldrich.com]
- 3. [Search | BLDpharm](https://www.blidpharm.com) [blidpharm.com]

- 4. [tandfonline.com](#) [tandfonline.com]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [researchgate.net](#) [researchgate.net]
- 7. [Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry](#) [frontiersin.org]
- 8. [article.sciencepublishinggroup.com](#) [article.sciencepublishinggroup.com]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [Synthesis and Biological Evaluation of 3-\(Pyridine-3-yl\)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 11. [Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC](#) [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the structure of 3-oxo-N-(pyridin-2-yl)butanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158058#what-is-the-structure-of-3-oxo-n-pyridin-2-yl-butanamide\]](https://www.benchchem.com/product/b158058#what-is-the-structure-of-3-oxo-n-pyridin-2-yl-butanamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

